4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
activities . They have also shown anticancer activity against different cancer cell lines .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can act as potent caspase 3 activation-mediated apoptosis inducers with tumor selective properties . Caspase 3 is an important therapeutic target for cancer therapy because its activation integrates upstream signals into the final execution of cell death .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can block the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . NF-кB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction in cancer cells can lead to the inhibition of tumor growth.
Action Environment
It is known that the effectiveness of anti-infective agents can be influenced by factors such as the presence of other microorganisms, the ph of the environment, and the presence of biological barriers .
Biochemical Analysis
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani
Molecular Mechanism
The molecular mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is not yet fully elucidated. Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), suggesting potential binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenolic compound with a nitrile oxide intermediate, which can be generated in situ from an amidoxime precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.
3-Methyl-1,2,4-oxadiazole: Similar structure but without the phenolic group.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure with an aniline group instead of a phenol group.
Uniqueness
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is unique due to the presence of both the oxadiazole ring and the phenolic group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBCARLULHRKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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